molecular formula C18H13ClN4O5S B5181180 2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide

2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide

Cat. No. B5181180
M. Wt: 432.8 g/mol
InChI Key: PEIVIQFUEZBURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as GW 806742X and is a selective and potent inhibitor of the protein kinase B (PKB) signaling pathway. The PKB pathway is involved in a variety of cellular processes, including cell growth and survival, and is often dysregulated in cancer and other diseases.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide involves the inhibition of the PKB signaling pathway. Specifically, this compound binds to the ATP-binding site of PKB and prevents its phosphorylation and activation. This leads to decreased activation of downstream targets and ultimately decreased cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation and survival of cancer cells, and can enhance the activity of other chemotherapeutic agents. In vivo studies have shown that this compound can inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide in lab experiments include its high potency and selectivity for the PKB signaling pathway, as well as its ability to enhance the activity of other chemotherapeutic agents. However, the limitations of using this compound include its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research involving 2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide. One potential direction is the development of new analogs and derivatives of this compound with improved potency and selectivity. Another direction is the investigation of the role of the PKB pathway in other diseases, such as diabetes and neurodegenerative disorders. Additionally, this compound could be used in combination with other targeted therapies to enhance their efficacy and reduce toxicity.

Synthesis Methods

The synthesis of 2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide has been described in several scientific publications. The most commonly used method involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 2-aminopyridine in the presence of a base, followed by reaction with sulfamic acid to form the final product.

Scientific Research Applications

2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide has been used extensively in scientific research as a tool to study the PKB signaling pathway. This compound has been shown to inhibit the phosphorylation of PKB and its downstream targets, leading to decreased cell survival and proliferation. Additionally, this compound has been used to study the role of the PKB pathway in cancer and other diseases.

properties

IUPAC Name

2-chloro-N-(2-nitrophenyl)-5-(pyridin-2-ylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O5S/c19-14-9-8-12(29(27,28)22-17-7-3-4-10-20-17)11-13(14)18(24)21-15-5-1-2-6-16(15)23(25)26/h1-11H,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIVIQFUEZBURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=N3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-nitro-phenyl)-5-(pyridin-2-ylsulfamoyl)-benzamide

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